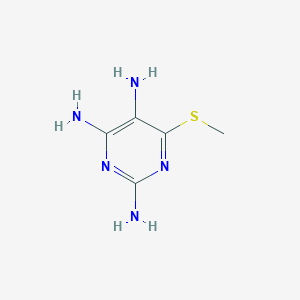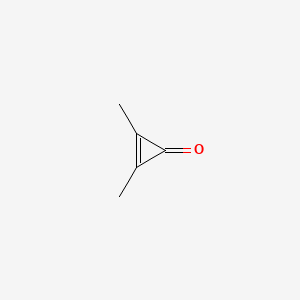
2,3-Dimethylcycloprop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dimethylcycloprop-2-en-1-one is an organic compound with the molecular formula C5H6O. It is a cyclopropenone derivative, characterized by a three-membered ring structure with two methyl groups attached at the 2 and 3 positions. This compound is of interest in organic chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethylcycloprop-2-en-1-one can be achieved through various methods. One common approach involves the cyclization of suitable precursors under specific conditions. For instance, the reaction of 2,3-dimethyl-1,3-butadiene with carbon monoxide in the presence of a catalyst can yield the desired cyclopropenone. Another method involves the use of diazo compounds, which can undergo cyclopropanation reactions to form the cyclopropenone ring.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial in scaling up the production process. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and control over the reaction.
化学反応の分析
Types of Reactions
2,3-Dimethylcycloprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cyclopropenone to cyclopropane derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the cyclopropenone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce cyclopropane derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of products.
科学的研究の応用
2,3-Dimethylcycloprop-2-en-1-one has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.
Catalysis: The compound is used as a catalyst in various organic reactions, including the Diels-Alder reaction and Michael addition.
Material Science: It is explored for its potential in the development of novel materials with unique properties.
Pharmaceutical Research: The compound’s reactivity and structural features make it a candidate for drug discovery and development.
作用機序
The mechanism of action of 2,3-Dimethylcycloprop-2-en-1-one involves its interaction with molecular targets through its reactive cyclopropenone ring. The compound can participate in various chemical reactions, forming covalent bonds with target molecules. This reactivity is attributed to the strained three-membered ring, which makes the compound highly reactive towards nucleophiles and electrophiles.
類似化合物との比較
Similar Compounds
2,3-Dimethyl-2-cyclopenten-1-one: Another cyclopentenone derivative with similar structural features but a five-membered ring.
2,3-Dimethyl-2-cyclohexen-1-one: A cyclohexenone derivative with a six-membered ring.
Uniqueness
2,3-Dimethylcycloprop-2-en-1-one is unique due to its three-membered ring structure, which imparts distinct reactivity compared to its five- and six-membered ring counterparts. The strain in the cyclopropenone ring makes it more reactive, allowing it to participate in a wider range of chemical reactions.
特性
CAS番号 |
4883-98-1 |
|---|---|
分子式 |
C5H6O |
分子量 |
82.10 g/mol |
IUPAC名 |
2,3-dimethylcycloprop-2-en-1-one |
InChI |
InChI=1S/C5H6O/c1-3-4(2)5(3)6/h1-2H3 |
InChIキー |
XIYGCXBJAGGQCS-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C1=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


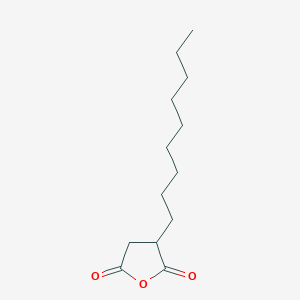
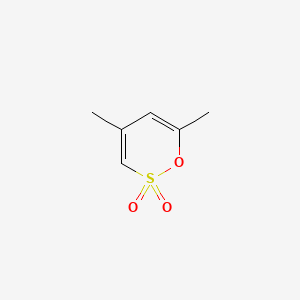
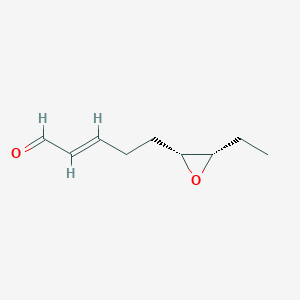
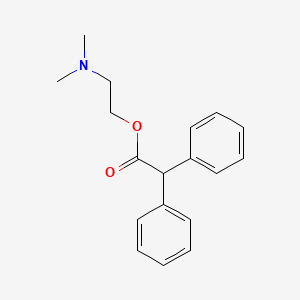
![1-O-benzyl 5-O-tert-butyl 2-(hydroxymethyl)-3,3a,4,6,7,7a-hexahydro-2H-pyrrolo[3,2-c]pyridine-1,5-dicarboxylate](/img/structure/B14749894.png)

![13H-dibenzo[b,i]phenothiazine](/img/structure/B14749919.png)
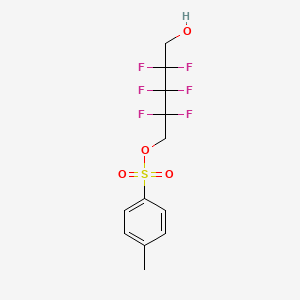
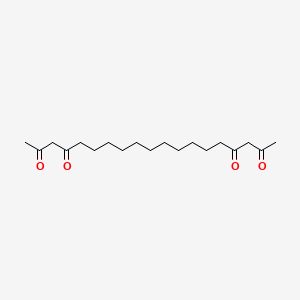
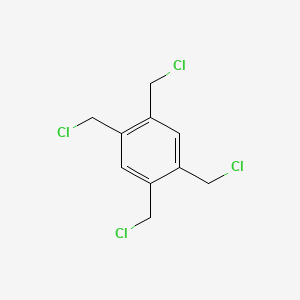
![2-[2-(1-Imidazolyl)-6-methyl-4-pyrimidinyl]-2-methyl-1-propanol](/img/structure/B14749936.png)
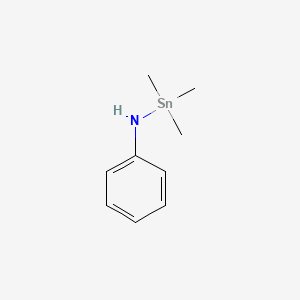
![sodium;(2S)-2-amino-3-[[(2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-octadecanoyloxypropoxy]-hydroxyphosphoryl]oxypropanoate](/img/structure/B14749948.png)
